molecular formula C21H21NO4 B4053535 2-[4-(2-methoxyphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[4-(2-methoxyphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4053535
M. Wt: 351.4 g/mol
InChI Key: KJQCIKJJWNTLFG-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-methoxyphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione” is a derivative of hexahydro-1H-isoindole-1,3(2H)-dione . It is related to phthalimide derivatives, which have been synthesized from phthalic anhydride and other compounds . These derivatives have been studied for their potential antioxidant activities .


Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including the compound , has been developed starting from 3-sulfolene . The process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and then the opening of the epoxide with nucleophiles . Amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione were synthesized from the formed product by the opening reaction of the epoxide with sodium azide .


Molecular Structure Analysis

The molecular structure of the compound is elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The structure of the product formed in the reaction was determined by NMR spectrum analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include epoxidation and cis-hydroxylation . The epoxide ring opening of syn-2-4 followed by the reaction with acetic anhydride in concentrated H2SO4 resulted in the formation of trans-diacetate 8 .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure. The HOMO and LUMO energies and their orbital energy gap can be used to estimate the chemical stability of the compound .

Scientific Research Applications

Crystallography and Molecular Structure

Research into the crystal and molecular structures of related isoindoline derivatives, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has provided insights into their crystallization properties and molecular interactions. These studies have implications for understanding the solid-state behavior of these compounds, which is critical for their potential applications in materials science and pharmaceutical formulation (Duru, Evecen, Tanak, & Ağar, 2018).

Pharmacological Potential

Isoindoline derivatives have been studied for their potential pharmacological properties, including their interactions with serotonin receptors and phosphodiesterase 10A. These interactions suggest a possible role in developing new therapeutic agents for psychiatric disorders. For instance, the study of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives has explored their potential as antipsychotics, highlighting the importance of molecular modifications for enhancing pharmacological activity (Czopek et al., 2020).

Materials Science

The synthesis of novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives and their optoelectronic properties have been explored. These compounds exhibit promising characteristics for applications in optoelectronics and fluorescence, with studies focusing on their photophysical and thermal properties. This research underscores the potential of isoindoline derivatives in developing new materials for electronic and photonic devices (Mane, Katagi, & Melavanki, 2019).

Synthesis and Chemical Properties

The development of new synthetic routes for hexahydro-1H-isoindole-1,3(2H)-dione derivatives demonstrates the chemical versatility of these compounds. These synthetic approaches allow for the production of a variety of derivatives with potential applications in chemical research and pharmaceutical development (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Properties

IUPAC Name

2-[4-(2-methoxyphenoxy)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-18-8-4-5-9-19(18)26-15-12-10-14(11-13-15)22-20(23)16-6-2-3-7-17(16)21(22)24/h4-5,8-13,16-17H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQCIKJJWNTLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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